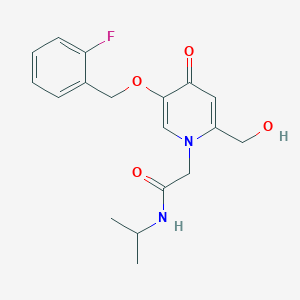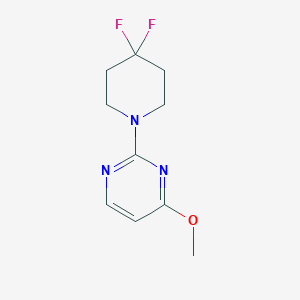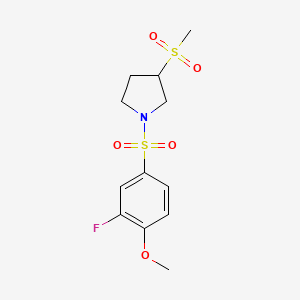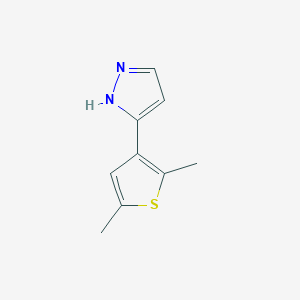![molecular formula C22H19F3N2O6 B2912895 Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate CAS No. 868224-17-3](/img/structure/B2912895.png)
Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C22H19F3N2O6 and its molecular weight is 464.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Synthesis and Docking Simulation : Novel annulated dihydroisoquinoline heterocycles, synthesized through coupling and treatment processes involving ethyl acetate derivatives, were explored for their cytotoxicity against various cancer cell lines. These compounds exhibited potential in vitro antitumor activities, with molecular docking revealing significant binding affinities towards tested proteins, indicating their ability to induce apoptosis in cancer cells Fatma M. Saleh et al., 2020.
Modification of Polymer Properties : The Passerini and Ugi multicomponent reactions were utilized to modify poly(2-oxazoline)s, demonstrating how post-polymerization modification via isocyanide-based multicomponent reactions can adjust polymer properties such as cloud point and glass transition temperatures. This highlights a method for tuning the characteristics of polymers for specific applications A. Sehlinger et al., 2015.
Biological Applications
Antioxidant and Anticholinesterase Activities : Quinolone-triazole hybrids, synthesized from ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates, were evaluated for their antioxidant and acetylcholinesterase inhibitory activities. These compounds, particularly those showing the best AChE inhibition, demonstrate potential for Alzheimer's disease treatment, supported by molecular docking studies Arif Mermer et al., 2018.
Cytotoxic Activity and Tyrosine Kinase Inhibition : A new derivative was synthesized and characterized for its cytotoxic activity against various cancer cell lines, showing potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This positions it as a potential anti-cancer agent, indicative of the chemical's application in developing treatments targeting these pathways Y. Riadi et al., 2021.
Polymer Science
Green Chemistry in Polymer Synthesis : Ethyl acetate was explored as a green solvent for synthesizing poly(2-ethyl-2-oxazoline), demonstrating an environmentally friendly approach to polymerization that aligns with pharmaceutical compliance and reduces environmental impact Maarten Vergaelen et al., 2020.
Eigenschaften
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O6/c1-2-31-20(29)13-32-18-5-3-4-17-16(18)10-11-27(21(17)30)12-19(28)26-14-6-8-15(9-7-14)33-22(23,24)25/h3-11H,2,12-13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMHXFXKXPYFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((3-chlorophenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2912813.png)
![8-Methoxy-2,3,3A,4,5,9B-hexahydro-1H-1,4-methanocyclopenta[C]quinoline hydrochloride](/img/structure/B2912814.png)
![5-chloro-N-methyl-2-(methylsulfanyl)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyrimidine-4-carboxamide](/img/structure/B2912818.png)
![Ethyl 2-[2-(4-hydroxy-6-methylpyrimidin-2-ylthio)acetylamino]acetate](/img/structure/B2912820.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2912826.png)


![2-(4-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2912829.png)

